molecular formula C15H16O B1294880 2-(4-Biphenylyl)-2-propanol CAS No. 34352-74-4

2-(4-Biphenylyl)-2-propanol

Cat. No.: B1294880
CAS No.: 34352-74-4
M. Wt: 212.29 g/mol
InChI Key: GOKGIYHIVSGXDM-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-2-propanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl group attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylyl)-2-propanol typically involves the following steps:

    Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-bromobiphenyl with magnesium in an ether solvent. This reaction produces 4-biphenylyl magnesium bromide.

    Addition Reaction: The Grignard reagent is then reacted with acetone to form this compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalysts: Use of catalysts to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Biphenylyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(4-Biphenylyl)-2-propanone.

    Reduction: The compound can be reduced to form 2-(4-Biphenylyl)-2-propanamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Biphenylyl)-2-propanone

    Reduction: 2-(4-Biphenylyl)-2-propanamine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Biphenylyl)-2-propanol has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.

    Analytical Chemistry: The compound is used as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of 2-(4-Biphenylyl)-2-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl moiety can interact with hydrophobic regions of proteins or membranes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Biphenylyl)-2-propanone: An oxidized form of 2-(4-Biphenylyl)-2-propanol.

    2-(4-Biphenylyl)-2-propanamine: A reduced form of this compound.

    2-(4-Biphenylyl)-5-(4-tertbutylphenyl)-1,3,4-oxadiazole: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a biphenyl group and a hydroxyl group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-(4-phenylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKGIYHIVSGXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067834
Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34352-74-4
Record name α,α-Dimethyl[1,1′-biphenyl]-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34352-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Dimethyl(1,1'-biphenyl)-4-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
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Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-dimethyl[1,1'-biphenyl]-4-methanol
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Record name .ALPHA.,.ALPHA.-DIMETHYL(1,1'-BIPHENYL)-4-METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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